molecular formula C13H6F5NO B1453155 4-Methyl-3-(pentafluorobenzoyl)pyridine CAS No. 1187167-98-1

4-Methyl-3-(pentafluorobenzoyl)pyridine

Cat. No. B1453155
CAS RN: 1187167-98-1
M. Wt: 287.18 g/mol
InChI Key: UWOLUKAINNTPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-3-(pentafluorobenzoyl)pyridine” is a compound with unique physical and chemical properties that make it useful in scientific experiments. It has a molecular formula of C13H6F5NO and a molecular weight of 287.18 g/mol .


Synthesis Analysis

The synthesis of pyridine compounds like “4-Methyl-3-(pentafluorobenzoyl)pyridine” often involves reactions with Grignard reagents . The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular structure of “4-Methyl-3-(pentafluorobenzoyl)pyridine” consists of a pyridine ring substituted with a methyl group and a pentafluorobenzoyl group . The exact 3D structure may need to be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

“4-Methyl-3-(pentafluorobenzoyl)pyridine” has a molecular formula of C13H6F5NO and a molecular weight of 287.18 g/mol . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Pharmaceutical Research

Pyridine derivatives are often used in medicinal chemistry due to their structural similarity to nicotinamide adenine dinucleotide (NAD+), a coenzyme found in all living cells. The pentafluorobenzoyl group could potentially increase the lipophilicity and metabolic stability of pharmaceuticals .

Agrochemical Development

Compounds with trifluoromethyl groups, similar to the pentafluorobenzoyl group, are commonly used in agrochemicals. They can serve as intermediates in the synthesis of herbicides, fungicides, and insecticides, providing resistance to degradation by environmental factors .

Veterinary Medicine

Similar to their use in human pharmaceuticals, pyridine derivatives can be used to develop veterinary drugs. The pentafluorobenzoyl group could be used to modify the pharmacokinetic profile of veterinary medicines, making them more effective or safer .

properties

IUPAC Name

(4-methylpyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c1-5-2-3-19-4-6(5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOLUKAINNTPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(pentafluorobenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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